N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide
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Description
N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide is a useful research compound. Its molecular formula is C13H11N3O3S and its molecular weight is 289.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.05211239 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihypertensive Agents
The compound has been explored in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, showing potential as antihypertensive α-blocking agents. This research involved the treatment of hydrazides with various chemicals to produce compounds with good antihypertensive activity and low toxicity (Abdel-Wahab et al., 2008).
Nonlinear Optical Properties
N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide derivatives have been investigated for their nonlinear optical properties. These properties are important for applications like optical limiters and optical switches, as indicated by the study of three hydrazones showing two-photon absorption and effective optical power limiting behavior (Naseema et al., 2010).
Synthesis of Allenes and Alcohol Transformation
The compound has been used in the preparation of reagents like o-Nitrobenzenesulfonylhydrazide (NBSH), which are valuable for synthesizing allenes from propargylic alcohols and transforming allylic alcohols. This methodology is particularly useful for substrates with sensitive functional groups (Myers et al., 1997).
Cytotoxic and Antimicrobial Properties
The compound has been utilized in the synthesis of oxadiazoles and thiadiazoles, exhibiting significant cytotoxic properties and antibacterial activities. This indicates its potential in medical and pharmaceutical research (Mutchu et al., 2018).
Antimycobacterial Activity
It has also been used in synthesizing compounds with antimycobacterial activity against strains like Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Küçükgüzel et al., 1999).
Antimicrobial Activity of Oxadiazolines
Studies on 1,3,4-oxadiazole derivatives synthesized from this compound showed potential antimicrobial activity, particularly against Staphylococcus spp. Some derivatives exhibited low cytotoxicity, making them promising candidates as antimicrobial agents (Paruch et al., 2020).
Properties
IUPAC Name |
N-[(E)-(2-methylthiophen-3-yl)methylideneamino]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-9-11(5-6-20-9)8-14-15-13(17)10-3-2-4-12(7-10)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOYZMRGMNPPIB-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CS1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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